Cas no 1805627-65-9 (Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate)
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate
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- Inchi: 1S/C12H13NO3/c1-3-8-4-5-9(6-13)10(7-14)11(8)12(15)16-2/h4-5,14H,3,7H2,1-2H3
- InChI Key: WFUGXEKQKZUUAP-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(CO)=C(C#N)C=CC=1CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 294
- XLogP3: 1.4
- Topological Polar Surface Area: 70.3
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001805-1g |
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate |
1805627-65-9 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate (CAS No. 1805627-65-9): A Comprehensive Overview
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate, identified by its CAS number 1805627-65-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex aromatic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.
The structural motif of Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate encompasses several functional groups that contribute to its unique chemical properties. The presence of a cyano group at the third position and an ethyl substituent at the sixth position introduces electrophilic and nucleophilic centers, respectively, which can be exploited in various chemical transformations. Additionally, the hydroxymethyl group at the second position provides a site for further functionalization, making this compound a versatile building block in organic synthesis.
In recent years, there has been growing interest in the development of heterocyclic compounds for their diverse pharmacological activities. Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate, with its aromatic core and multiple reactive sites, fits well within this category. Studies have demonstrated its utility in the synthesis of derivatives that exhibit antimicrobial, anti-inflammatory, and antioxidant properties. These findings have prompted further investigation into its potential as a lead compound for drug discovery.
The compound's cyano group is particularly noteworthy, as it can participate in various reactions such as nucleophilic addition and condensation reactions. This reactivity has been leveraged in the synthesis of more complex molecules, including those with pharmacological relevance. For instance, the cyano group can be reduced to an amine or converted into a carboxylic acid, expanding the synthetic possibilities for Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate.
Moreover, the hydroxymethyl group offers another avenue for chemical manipulation. It can undergo etherification, esterification, or oxidation reactions, allowing for the introduction of additional functional groups that may enhance the biological activity of derived compounds. This flexibility makes Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate a valuable asset in medicinal chemistry.
Recent advancements in computational chemistry have also highlighted the importance of Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate in drug design. Molecular modeling studies have shown that derivatives of this compound can interact with biological targets in ways that suggest therapeutic potential. For example, modifications to the aromatic core or the substituents attached to it can alter binding affinities and selectivity profiles, which are critical factors in drug development.
The ethyl group at the sixth position adds another layer of complexity to the compound's behavior. It can influence electronic distribution across the aromatic ring and affect reactivity patterns. This feature has been exploited in designing molecules with specific biological activities. By carefully tuning the substitution pattern on the benzene ring, researchers can fine-tune the properties of Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate derivatives to meet specific therapeutic needs.
In conclusion, Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)benzoate (CAS No. 1805627-65-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, its importance in medicinal chemistry is likely to grow even further.
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